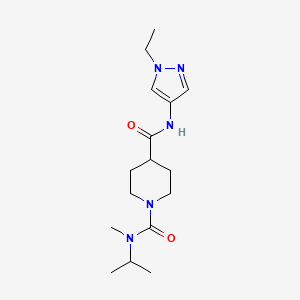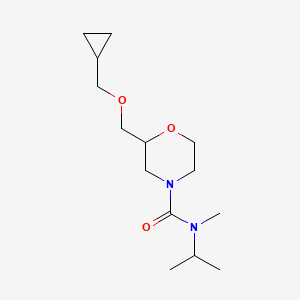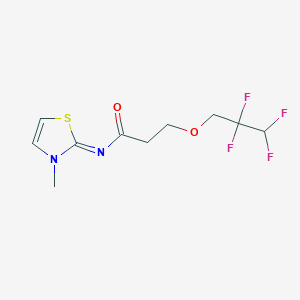![molecular formula C14H16O2S B7634431 3-[(2,6-Dimethylphenyl)methylsulfinyl]-2-methylfuran](/img/structure/B7634431.png)
3-[(2,6-Dimethylphenyl)methylsulfinyl]-2-methylfuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,6-Dimethylphenyl)methylsulfinyl]-2-methylfuran, commonly known as sulfoxide or armodafinil, is a synthetic drug that belongs to the class of eugeroics. Eugeroics are substances that promote wakefulness and alertness in individuals. Armodafinil is a derivative of modafinil, a drug used to treat narcolepsy and other sleep disorders. Armodafinil is used to promote wakefulness and enhance cognitive function in individuals.
Wirkmechanismus
The exact mechanism of action of armodafinil is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, such as dopamine, norepinephrine, and histamine. These neurotransmitters are involved in regulating wakefulness, attention, and mood.
Biochemical and Physiological Effects:
Armodafinil has been shown to increase wakefulness and alertness in individuals. It has also been shown to improve cognitive function, memory, and attention. Armodafinil has a long half-life, which means that it remains in the body for a longer period of time than other stimulants. This makes it a popular choice for individuals who need to stay awake and alert for extended periods of time.
Vorteile Und Einschränkungen Für Laborexperimente
Armodafinil has several advantages for laboratory experiments. It has a long half-life, which means that it can be administered less frequently than other stimulants. It also has fewer side effects than other stimulants, making it a safer choice for laboratory experiments. However, armodafinil is a controlled substance and is subject to strict regulations. It is also expensive, which can limit its use in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for research on armodafinil. One area of research is the use of armodafinil in the treatment of ADHD. Armodafinil has been shown to improve cognitive function in individuals with ADHD, and further research could explore its potential as a treatment for the disorder. Another area of research is the use of armodafinil in the treatment of depression. Armodafinil has been shown to improve symptoms of depression in some individuals, and further research could explore its potential as a treatment for the disorder. Finally, research could explore the long-term effects of armodafinil use on cognitive function and overall health.
Synthesemethoden
The synthesis of armodafinil involves the condensation of 2,6-dimethylbenzaldehyde with 2-methyl-2-nitropropane to form 2,6-dimethyl-3-nitro-2-phenylpropene. The nitro group is then reduced to an amine group using hydrogen gas and palladium on carbon catalyst. The resulting amine is then reacted with thionyl chloride to form the corresponding sulfonyl chloride. Finally, the sulfonyl chloride is reacted with 2-methylfuran to form armodafinil.
Wissenschaftliche Forschungsanwendungen
Armodafinil has been extensively studied for its cognitive-enhancing properties. It has been shown to improve cognitive function, memory, and attention in individuals. It has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), depression, and schizophrenia.
Eigenschaften
IUPAC Name |
3-[(2,6-dimethylphenyl)methylsulfinyl]-2-methylfuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2S/c1-10-5-4-6-11(2)13(10)9-17(15)14-7-8-16-12(14)3/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOZZXUXYCGUAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CS(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,6-Dimethylphenyl)methylsulfinyl]-2-methylfuran | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-pyridin-2-yl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B7634349.png)

![2-Bromo-4-[[2,2-difluoroethyl(methyl)amino]methyl]-6-methoxyphenol](/img/structure/B7634351.png)

![(2S)-2-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7634360.png)
![N-[[6-(2-methylimidazol-1-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B7634364.png)

![[1-[6-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]pyrimidin-4-yl]piperidin-3-yl]methanol](/img/structure/B7634389.png)
![N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]-5-methyl-1,4-thiazepane-4-carboxamide](/img/structure/B7634396.png)
![5-methyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-1,4-thiazepane-4-carboxamide](/img/structure/B7634410.png)
![[6-(dimethylamino)pyridin-3-yl]-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]methanone](/img/structure/B7634412.png)
![[(2E,4E)-hexa-2,4-dienyl] 2-(oxolan-2-yl)-1,3-thiazole-5-carboxylate](/img/structure/B7634443.png)
![1-[2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-yl]-3-(3-methylpyridin-4-yl)urea](/img/structure/B7634449.png)
